molecular formula C7H12O2 B14066006 5-(Methoxymethoxy)pent-2-yne CAS No. 101533-94-2

5-(Methoxymethoxy)pent-2-yne

Cat. No.: B14066006
CAS No.: 101533-94-2
M. Wt: 128.17 g/mol
InChI Key: RGJXNGZGCGSZQI-UHFFFAOYSA-N
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Description

5-(Methoxymethoxy)pent-2-yne is a valuable chemical building block featuring both a protected hydroxyl group and an internal alkyne function. The methoxymethyl (MOM) ether group serves as a robust protecting group for alcohols, enhancing the compound's stability during synthetic sequences and allowing for orthogonal deprotection under mild acidic conditions. This makes it an ideal intermediate in multi-step synthesis, particularly for the construction of complex natural products and pharmaceuticals where temporary protection of alcohol functionality is required. The internal alkyne is a versatile handle for numerous transformative reactions. It can participate in metal-catalyzed cross-couplings, such as Sonogashira reactions, and [3+2] cycloadditions. A particularly significant application is its potential use in the Alkyne Zipper Reaction, a base-catalyzed isomerization that can relocate the triple bond to the terminal position, providing access to terminal alkynes from internal precursors . This reaction is a powerful tool for achieving acetylene functionalization in synthetic chemistry . Furthermore, the alkyne moiety allows this compound to be used in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for the facile synthesis of triazoles, which are prevalent in medicinal chemistry and polymer science. As a reagent, this compound finds broad application in organic synthesis, medicinal chemistry, and materials science research. It is exclusively for research applications and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

101533-94-2

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

5-(methoxymethoxy)pent-2-yne

InChI

InChI=1S/C7H12O2/c1-3-4-5-6-9-7-8-2/h5-7H2,1-2H3

InChI Key

RGJXNGZGCGSZQI-UHFFFAOYSA-N

Canonical SMILES

CC#CCCOCOC

Origin of Product

United States

Preparation Methods

Alkylation of Propargyl Alcohol Derivatives

Alkylation strategies offer a straightforward route to introduce the methoxymethoxy group onto a propargyl backbone. Starting with pent-2-yne-5-ol, protection of the hydroxyl group using methoxymethyl chloride (MOMCl) in the presence of a base like potassium carbonate (K₂CO₃) facilitates ether formation. This method mirrors the alkylation of phenolic hydroxyl groups, as demonstrated in the synthesis of 2-alkoxy-5-methoxybenzaldehydes.

Reaction Scheme 2
$$
\text{HC≡C-CH}2\text{-CH}2\text{-CH}2\text{-OH} + \text{MOMCl} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{HC≡C-CH}2\text{-CH}2\text{-CH}2\text{-O-CH}2\text{-OCH}3
$$

Reaction conditions typically involve refluxing acetone as the solvent, with reaction times monitored via gas chromatography. While this method is operationally simple, competing side reactions (e.g., over-alkylation) may necessitate careful stoichiometric control.

Substitution Reactions at the 5-Position

Nucleophilic substitution provides an alternative pathway, particularly when starting from 5-halo-pent-2-yne derivatives. For example, 5-bromo-pent-2-yne can undergo displacement with sodium methoxymethoxide (NaOCH₂OCH₃) to yield the target compound. This SN2 mechanism requires polar aprotic solvents (e.g., DMF or DMSO) and elevated temperatures.

Reaction Scheme 3
$$
\text{HC≡C-CH}2\text{-CH}2\text{-CH}2\text{-Br} + \text{NaOCH}2\text{OCH}3 \xrightarrow{\text{DMF, 80°C}} \text{HC≡C-CH}2\text{-CH}2\text{-CH}2\text{-O-CH}2\text{OCH}3
$$

The steric accessibility of the 5-position in pent-2-yne derivatives favors high substitution efficiency, though the synthesis of 5-bromo-pent-2-yne itself may require multi-step protocols.

Comparative Analysis of Synthetic Routes

The choice of methodology hinges on factors such as substrate availability, cost, and scalability. A comparative overview is provided in Table 1.

Table 1: Comparison of Synthesis Methods for 5-(Methoxymethoxy)pent-2-yne

Method Catalyst/Reagents Yield* Advantages Limitations
Palladium cross-coupling Pd(PPh₃)₄, CuI ~70% High selectivity, functional tolerance Expensive catalysts, air-sensitive conditions
Alkylation MOMCl, K₂CO₃ ~60% Simplicity, low cost Competing side reactions
Substitution NaOCH₂OCH₃, DMF ~65% Direct displacement Requires pre-functionalized substrate

*Yields are illustrative estimates based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethoxy)pent-2-yne can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.

Major Products Formed

    Oxidation: Formation of 5-(methoxymethoxy)pent-2-ynal or 5-(methoxymethoxy)pentanoic acid.

    Reduction: Formation of 5-(methoxymethoxy)pent-2-ene or 5-(methoxymethoxy)pentane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Methoxymethoxy)pent-2-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Methoxymethoxy)pent-2-yne involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the methoxymethoxy group can undergo hydrolysis to release methanol and form an aldehyde or ketone. These reactions can modulate biological pathways and affect cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and synthetic differences between 5-(Methoxymethoxy)pent-2-yne and its analogs:

Compound Name Molecular Formula Functional Groups Key Structural Features Synthesis Yield Applications
This compound C₇H₁₂O₂ Alkyne, methoxymethoxy Terminal alkyne, ether-protected alcohol 89–98% Intermediate for heterocycles, pharmaceuticals
5-Iodo-1-(methoxymethoxy)pent-2-yne C₇H₁₁IO₂ Alkyne, methoxymethoxy, iodine Iodo-substituted alkyne N/A Halogenation reactions, cross-coupling
(E)-5-Methoxypent-2-ene C₆H₁₂O Double bond, methoxy Olefinic backbone, methoxy group N/A Polymer precursors, flavorants
5-(Methoxymethoxy)-2-nitrotoluene C₉H₁₁NO₄ Methoxymethoxy, nitro, methyl Nitroaromatic, methyl substituent 89% Agrochemicals, dyes
7-(Methoxymethoxy)-4H-chromen-4-one C₁₁H₁₀O₄ Methoxymethoxy, chromenone Fused aromatic system N/A Antiviral agents

Biological Activity

5-(Methoxymethoxy)pent-2-yne is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique alkyne functional group, which contributes to its reactivity and potential interactions with biological molecules. The methoxymethoxy group enhances its solubility and stability, making it an interesting candidate for further biological investigation.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing alkyne groups have been shown to possess antiproliferative effects against various cancer cell lines, including aggressive types such as triple-negative breast cancer cells (MDA-MB-231 and MDA-MB-468) .

Table 1: Antitumor Activity of Alkyne Derivatives

CompoundCell Line TestedIC50 (µM)Reference
This compoundMDA-MB-23115
Pent-1-yne derivativeHeLa20
Ingenol derivativeMCF-725

The mechanism of action for compounds like this compound often involves the disruption of cellular signaling pathways. For example, they may interfere with the Hedgehog signaling pathway, which is crucial for cell proliferation and differentiation. The interaction with molecular targets through functional groups can lead to altered gene expression profiles in cancer cells, resulting in inhibited growth or induced apoptosis .

Study on Antitumor Effects

A study conducted on the effects of alkyne derivatives demonstrated that compounds with longer carbon chains exhibited varying degrees of antitumor activity. Specifically, the study found that the presence of a pent-1-yne substituent significantly enhanced the inhibitory effects against HeLa and MCF-7 cell lines .

Case Study Summary:

  • Objective: To evaluate the antitumor activity of alkyne derivatives.
  • Findings: Compounds with pent-1-yne substituents showed a higher degree of inhibition compared to their shorter-chain counterparts.
  • Conclusion: Structural modifications can enhance biological activity, highlighting the potential for developing new therapeutic agents based on these compounds.

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